3-(2-Fluorophenyl)oxirane-2-carboxylic acid
Overview
Description
3-(2-Fluorophenyl)oxirane-2-carboxylic acid is a chemical compound with the molecular formula C9H7FO3 and a molecular weight of 182.153 g/mol . It is a carboxylic acid derivative featuring an oxirane (epoxide) ring and a fluorophenyl group. This compound is primarily used in research and development within the fields of chemistry and life sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-fluorophenylacetic acid with a peracid, such as performic acid or peracetic acid, to form the oxirane ring . The reaction conditions generally include a controlled temperature and pH to ensure the selective formation of the epoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale epoxidation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Ring-opening reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines.
Substitution reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The carboxylic acid group can be oxidized to form derivatives or reduced to form alcohols.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Acids and bases: Hydrochloric acid, sodium hydroxide
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-opening products: Glycols, amino alcohols
Substitution products: Fluorinated aromatic compounds
Oxidation products: Carboxylates, aldehydes
Reduction products: Alcohols
Scientific Research Applications
3-(2-Fluorophenyl)oxirane-2-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)oxirane-2-carboxylic acid involves the reactivity of the epoxide ring and the carboxylic acid group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack, leading to ring-opening reactions . The carboxylic acid group can participate in various acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid
- 2-(3,5-Dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid
Uniqueness
3-(2-Fluorophenyl)oxirane-2-carboxylic acid is unique due to the presence of both an epoxide ring and a fluorophenyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies. The fluorine atom enhances the compound’s stability and can influence its biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(2-fluorophenyl)oxirane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-4-2-1-3-5(6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMHLMLOBYNQTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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